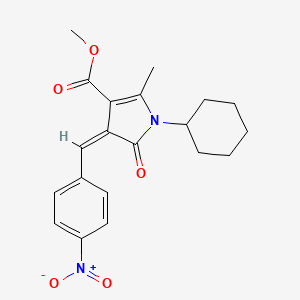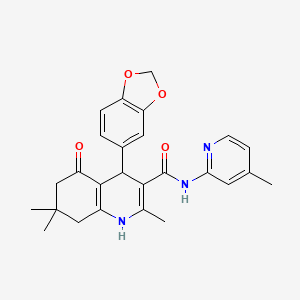![molecular formula C27H32N4O2S B11645296 N-(2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11645296.png)
N-(2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(1-hexil-1H-bencimidazol-2-il)amino]metil}fenil)-4-metilbencenosulfonamida es un compuesto orgánico complejo que pertenece a la familia de los benzimidazoles. Los benzimidazoles son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2-{[(1-hexil-1H-bencimidazol-2-il)amino]metil}fenil)-4-metilbencenosulfonamida típicamente involucra múltiples pasos:
Formación del Núcleo Bencimidazol: El núcleo benzimidazol se puede sintetizar mediante la condensación de o-fenilendiamina con un ácido carboxílico o sus derivados en condiciones ácidas.
Introducción de la Cadena Hexílica: La cadena hexílica se puede introducir a través de reacciones de alquilación utilizando haluros de hexilo en presencia de una base.
Unión del Grupo Sulfonamida: El grupo sulfonamida se introduce haciendo reaccionar el derivado de benzimidazol con un cloruro de sulfonilo en presencia de una base como la piridina.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de benzimidazol y la cadena hexílica.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo sulfonamida, convirtiéndolo potencialmente en una amina.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila y nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los reactivos como halógenos, agentes de nitración y agentes de sulfonación se utilizan comúnmente para reacciones de sustitución.
Principales Productos
Oxidación: Derivados oxidados del núcleo de benzimidazol y la cadena hexílica.
Reducción: Aminas derivadas de la reducción del grupo sulfonamida.
Sustitución: Varios derivados de benzimidazol sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Se explora por sus propiedades anticancerígenas, antimicrobianas y antiinflamatorias.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El núcleo de benzimidazol puede imitar nucleótidos naturales, lo que le permite unirse a macromoléculas biológicas y modular su actividad. El grupo sulfonamida puede mejorar la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
N-(2-{[(1-hexil-1H-bencimidazol-2-il)amino]metil}fenil)-4-metilbencenosulfonamida: se puede comparar con otros derivados de benzimidazol como:
Singularidad
- La combinación única de una cadena hexílica y un grupo sulfonamida en N-(2-{[(1-hexil-1H-bencimidazol-2-il)amino]metil}fenil)-4-metilbencenosulfonamida lo distingue de otros derivados de benzimidazol. Esta singularidad estructural puede resultar en actividades biológicas distintas y posibles aplicaciones.
Propiedades
Fórmula molecular |
C27H32N4O2S |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
N-[2-[[(1-hexylbenzimidazol-2-yl)amino]methyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C27H32N4O2S/c1-3-4-5-10-19-31-26-14-9-8-13-25(26)29-27(31)28-20-22-11-6-7-12-24(22)30-34(32,33)23-17-15-21(2)16-18-23/h6-9,11-18,30H,3-5,10,19-20H2,1-2H3,(H,28,29) |
Clave InChI |
FQCVHQHWQNKLNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7Z)-3-(3-acetylphenyl)-7-(4-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11645214.png)

![6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11645222.png)


![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-benzyl-N-ethylpropanamide](/img/structure/B11645245.png)
methanone](/img/structure/B11645246.png)
![N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11645249.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11645251.png)
![Diethyl 1-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11645263.png)
![3-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11645268.png)


![(2E)-2-(hydroxyimino)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B11645311.png)
